molecular formula C12H4F4S2 B2538931 2,3,7,8-Tetrafluorothianthrene CAS No. 1225203-47-3

2,3,7,8-Tetrafluorothianthrene

Cat. No.: B2538931
CAS No.: 1225203-47-3
M. Wt: 288.28
InChI Key: HQZXWPYBTPTQFT-UHFFFAOYSA-N
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Description

2,3,7,8-Tetrafluorothianthrene is a useful research compound. Its molecular formula is C12H4F4S2 and its molecular weight is 288.28. The purity is usually 95%.
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Scientific Research Applications

Bridging Organic Materials

The synthesis and characterization of poly-2,8-indenofluorene have shown its potential in bridging the gap between polyfluorene and ladder-poly-p-phenylene. This derivative of poly-p-phenylene serves as an intermediate, showcasing its suitability as a blue-light-emitting material in polymer light-emitting diodes. Its stability up to 380 °C and its thermotropic liquid crystalline behavior at high temperatures (250−300 °C) highlight its potential in high-performance organic electronics (Setayesh, Marsitzky, & Müllen, 2000).

Catalytic Transformations

Tetrafluoroethylene, a related fluorinated compound, has been utilized in palladium-catalyzed coupling reactions with arylzinc compounds. Despite its limited usage primarily to the production of poly(tetrafluoroethylene) and its copolymers, this research highlights the potential of using fluorinated ethylenes, like 2,3,7,8-Tetrafluorothianthrene, in novel catalytic transformations. The resultant α,β,β-trifluorostyrene derivatives from these reactions have been produced in excellent yields, suggesting a broader scope of chemical applications for these fluorinated compounds (Ohashi et al., 2011).

Blue Fluorescent Materials

The synthesis of tetraiodotrispirobifluorene and its subsequent conversion into tetraaryl trispirobifluorenes have led to the creation of derivatives that exhibit bright-violet to blue photoluminescence. These derivatives demonstrate excellent quantum efficiencies and high thermal stabilities, suggesting their potential use in display and lighting technologies. This application is particularly relevant for compounds like this compound, which may offer similar or enhanced properties (Yu et al., 2007).

Aromatic Compound Functionalization

A study highlighted the use of the tetrafluorothianthrene radical cation for functionalizing aromatic C–H bonds, predominantly at the para position. This discovery is significant as it offers a more selective strategy for transforming aromatic C–H bonds compared to traditional methods. The high selectivity and ability to functionalize aromatic C–H bonds in the presence of various functional groups make this approach an innovative tool in synthetic chemistry (Halford, 2019).

Safety and Hazards

The safety information for 2,3,7,8-Tetrafluorothianthrene includes several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for 2,3,7,8-Tetrafluorothianthrene could involve further development and optimization of the C-H functionalization process . This could lead to the creation of more diverse transformations and applications .

Properties

IUPAC Name

2,3,7,8-tetrafluorothianthrene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F4S2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZXWPYBTPTQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1SC3=C(S2)C=C(C(=C3)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225203-47-3
Record name 2,3,7,8-tetrafluorothianthrene
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